molecular formula C17H17N3O5S B10879642 (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10879642
M. Wt: 375.4 g/mol
InChI Key: SROSHZMUJSEJEE-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is a complex organic compound with a molecular formula of C18H17N3O4S This compound is characterized by the presence of a nitrophenyl group, a phenylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps. One common method starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the sulfonylation of a piperazine derivative. The final step involves the coupling of the nitrophenyl and phenylsulfonyl groups through a methanone linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and phenylsulfonyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C17H17N3O5S/c21-17(15-8-4-5-9-16(15)20(22)23)18-10-12-19(13-11-18)26(24,25)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

SROSHZMUJSEJEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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